4'-Fluoro-3',5'-dimethylacetophenone
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Overview
Description
4’-Fluoro-3’,5’-dimethylacetophenone is an organic compound with the molecular formula C10H11FO and a molecular weight of 166.19 g/mol . It is a derivative of acetophenone, where the phenyl ring is substituted with a fluorine atom at the para position and two methyl groups at the meta positions. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
The synthesis of 4’-Fluoro-3’,5’-dimethylacetophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride or acetic anhydride as the acylating agent and aluminum chloride as the catalyst. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the acylating agent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4’-Fluoro-3’,5’-dimethylacetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield a carboxylic acid, while reduction with sodium borohydride would produce an alcohol.
Scientific Research Applications
4’-Fluoro-3’,5’-dimethylacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biochemistry: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not directly used as a therapeutic agent, it serves as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4’-Fluoro-3’,5’-dimethylacetophenone largely depends on its role in specific reactions or applications. In biochemical research, it may interact with proteins or enzymes, altering their activity or function. The molecular targets and pathways involved can vary widely based on the context of its use .
Comparison with Similar Compounds
4’-Fluoro-3’,5’-dimethylacetophenone can be compared with other acetophenone derivatives, such as:
4’-Chloro-3’,5’-dimethylacetophenone: Similar in structure but with a chlorine atom instead of fluorine.
4’-Bromo-3’,5’-dimethylacetophenone: Contains a bromine atom at the para position.
4’-Methyl-3’,5’-dimethylacetophenone: Has an additional methyl group at the para position.
The uniqueness of 4’-Fluoro-3’,5’-dimethylacetophenone lies in the presence of the fluorine atom, which can significantly influence its reactivity and interactions compared to its halogenated or methylated counterparts .
Properties
IUPAC Name |
1-(4-fluoro-3,5-dimethylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-6-4-9(8(3)12)5-7(2)10(6)11/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRLTWRRCXFFCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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